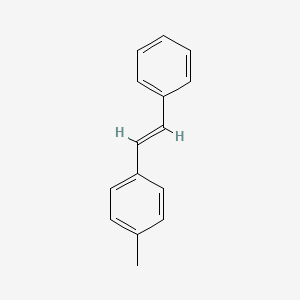

4-Methylstilbene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167098. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-[(E)-2-phenylethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14/c1-13-7-9-15(10-8-13)12-11-14-5-3-2-4-6-14/h2-12H,1H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRVHDXASYPUCB-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1860-17-9 | |

| Record name | Benzene, (E)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methylstilbene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Methylstilbene. It includes detailed experimental protocols for its synthesis and characterization, quantitative data presented in structured tables, and visualizations of key experimental workflows.

Core Properties of this compound

This compound is an organic compound belonging to the stilbenoid family, characterized by a central ethylene (B1197577) bridge connecting two aromatic rings. The presence of a methyl group on one of the phenyl rings influences its electronic and steric properties, making it a valuable model compound in various research fields.

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a quick reference for its solid-state and bulk properties.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄ | [1] |

| Molecular Weight | 194.27 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 118-121 °C | |

| Boiling Point | 307.1 °C (predicted) | [2] |

| Density | 1.028 g/cm³ (predicted) | [2] |

| Solubility | Soluble in organic solvents like dichloromethane (B109758), chloroform (B151607), and ethanol (B145695). |

Chemical Properties

This compound exhibits chemical behaviors typical of stilbenoids, including photochemical reactivity and susceptibility to electrophilic addition reactions at the double bond.

| Property | Description | Reference |

| IUPAC Name | 1-methyl-4-[(E)-2-phenylethenyl]benzene | [1] |

| CAS Number | 4714-21-0 | |

| Photochemical Reactivity | Undergoes cis-trans photoisomerization upon exposure to UV light. | [3] |

| Synthesis Methods | Commonly synthesized via Wittig, Heck, or Horner-Wadsworth-Emmons reactions. | [3][4] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research. The following sections provide step-by-step protocols for key experiments.

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes and phosphonium (B103445) ylides.[5][6][7] This protocol is adapted from the general synthesis of stilbene.[8][9]

Materials:

-

Benzyltriphenylphosphonium (B107652) chloride

-

Dichloromethane (DCM)

-

50% aqueous Sodium Hydroxide (B78521) (NaOH)

-

Saturated aqueous Sodium Bisulfite (NaHSO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

95% Ethanol

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzyltriphenylphosphonium chloride (10 mmol) and 4-methylbenzaldehyde (10 mmol) in 20 mL of dichloromethane.[8]

-

Ylide Formation and Reaction: With vigorous stirring, add 10 mL of 50% aqueous sodium hydroxide dropwise through the condenser. The strong base deprotonates the phosphonium salt to form the phosphorus ylide, which then reacts with the 4-methylbenzaldehyde.[8][9]

-

Reflux: Gently heat the reaction mixture to reflux and maintain for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling the reaction to room temperature, transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 20 mL of water and then 20 mL of saturated aqueous sodium bisulfite. Continue washing with 20 mL portions of water until the aqueous layer is neutral to pH paper.[9]

-

Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the dichloromethane by rotary evaporation. Recrystallize the crude product from hot 95% ethanol to yield pure (E)-4-Methylstilbene as white crystals.[8]

Characterization Protocols

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.[10][11][12][13]

-

Sample Preparation:

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer.

-

Parameters:

-

Pulse Program: Standard single pulse.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

Spectral Width: -2 to 12 ppm.

-

-

Expected Signals: Signals for aromatic protons, vinylic protons, and the methyl group protons.

-

-

¹³C NMR Spectroscopy:

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation (KBr Pellet Method): [20][21][22][23]

-

Thoroughly grind 1-2 mg of the dry this compound sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[22]

-

Transfer the fine powder to a pellet die.

-

Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[20]

-

-

Analysis:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Expected Bands: Aromatic C-H stretching, alkene C=C stretching, and C-H bending vibrations.

-

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the sample and confirm its molecular weight.[24][25]

-

Sample Preparation:

-

Analysis:

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 m/z.

-

Expected Result: A single major peak in the chromatogram with a mass spectrum corresponding to the molecular ion and fragmentation pattern of this compound.[26]

-

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows related to this compound.

References

- 1. This compound | C15H14 | CID 5314921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 4714-21-0 | Benchchem [benchchem.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. homework.study.com [homework.study.com]

- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. websites.nku.edu [websites.nku.edu]

- 9. benchchem.com [benchchem.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. cif.iastate.edu [cif.iastate.edu]

- 13. How To [chem.rochester.edu]

- 14. NMR Sample Preparation [nmr.chem.umn.edu]

- 15. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 18. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 21. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 22. shimadzu.com [shimadzu.com]

- 23. pelletpressdiesets.com [pelletpressdiesets.com]

- 24. uoguelph.ca [uoguelph.ca]

- 25. scioninstruments.com [scioninstruments.com]

- 26. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Cis-Trans Isomerization of 4-Methylstilbene

Executive Summary: The cis-trans photoisomerization of stilbene (B7821643) and its derivatives is a foundational topic in the field of photochemistry. 4-Methylstilbene (B168049), in particular, serves as a critical model system for investigating the influence of electronic substituent effects on the dynamics of this reversible reaction. This technical guide provides a comprehensive overview of the core principles governing the photoisomerization of this compound, intended for researchers, scientists, and professionals in drug development. It delves into the underlying photochemical mechanisms, presents key quantitative data, details relevant experimental protocols, and discusses competing photochemical pathways.

Introduction to this compound Photoisomerization

Stilbenes are diarylethenes that exhibit photochromism, a phenomenon characterized by the reversible transformation between two isomers with distinct absorption spectra upon light exposure.[1] The two isomers are the thermodynamically more stable trans (E) isomer and the sterically hindered, less stable cis (Z) isomer.[1][2] The photo-induced conversion between these states makes stilbene derivatives valuable for applications in molecular switches, photoswitchable materials, and photopharmacology.[2]

The isomerization process is initiated by the absorption of a photon, which promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁).[2] In this excited state, the rotational barrier around the central carbon-carbon double bond is significantly lowered, facilitating a twist to a perpendicular, intermediate geometry.[2] From this twisted state, the molecule non-adiabatively relaxes back to the ground state, partitioning into either the cis or trans form.[3][4]

This compound is an important derivative where a methyl group is substituted on one of the phenyl rings. This single, electron-donating group provides a subtle electronic perturbation without introducing significant steric hindrance, allowing for the focused study of substituent effects on the photophysical and photochemical behavior of the stilbene core.[5] Its behavior is often compared to unsubstituted stilbene to build a foundational understanding of structure-property relationships.[5]

Core Photochemical Mechanisms

The photoisomerization of this compound, like other stilbenes, can proceed through two primary pathways: the singlet state mechanism and the triplet state mechanism. The dominant pathway is influenced by the excitation conditions and the molecular environment.

The Singlet State (S₁) Pathway

Direct irradiation of this compound with UV light primarily initiates isomerization via the first excited singlet state (S₁). The process is a classic example of a photochemical reaction proceeding through a conical intersection.[2][6]

-

Photoexcitation: The trans (or cis) isomer absorbs a photon, promoting an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), transitioning the molecule from the ground state (S₀) to the first excited singlet state (S₁).

-

Torsional Dynamics: In the S₁ state, the potential energy surface has a minimum at a twisted, nearly 90° conformation. The molecule rapidly rotates around the central C=C bond towards this geometry.[2]

-

Non-Adiabatic Decay: At this twisted geometry, the S₁ and S₀ potential energy surfaces are nearly degenerate, creating a "conical intersection." This allows for highly efficient, radiationless decay (internal conversion) back to the S₀ ground state.[3][6]

-

Relaxation: Once on the ground state potential energy surface, the twisted molecule relaxes by further rotation to form a mixture of the cis and trans isomers.[3]

Caption: The singlet state pathway for trans-cis photoisomerization.

The Triplet State (T₁) Pathway

While direct excitation populates the singlet state, isomerization can also occur via the triplet state (T₁), particularly through triplet sensitization or when substituents promote intersystem crossing (ISC).[6][7] Triplet sensitizers are molecules that can be excited to their triplet state and then transfer that energy to the stilbene molecule.

-

Intersystem Crossing (ISC): Following excitation to the S₁ state, the molecule can undergo intersystem crossing—a spin-forbidden but possible transition—to the T₁ state. Substituents like nitro or carbonyl groups are known to enhance ISC rates.[6]

-

Triplet State Isomerization: Similar to the singlet state, the T₁ potential energy surface also favors a twisted geometry. The molecule twists towards this energetic minimum.[4][8]

-

Relaxation to Ground State: From the twisted triplet state, the molecule undergoes another intersystem crossing event to return to the S₀ ground state, where it partitions into the cis and trans isomers.[8]

Using a triplet sensitizer (B1316253) like p-benzoquinone can not only induce isomerization but also alter the selectivity of the reaction.[9]

Caption: The triplet state pathway for cis-trans photoisomerization.

Quantitative Photochemical Data

The photophysical properties of stilbenes are highly dependent on substitution and the surrounding environment. While extensive data exists for unsubstituted stilbene, data for this compound is more specific. The methyl group's electron-donating nature subtly influences the energy levels and isomerization dynamics.

| Parameter | trans-4-Methylstilbene | cis-4-Methylstilbene | Solvent/Conditions | Reference |

| λ_max (Absorption) | ~310 nm | ~280 nm | Hexane | [5] |

| Molar Absorptivity (ε) | Higher than cis isomer | Lower than trans isomer | General | [5] |

| Quantum Yield (Φ_t→c) | 0.4 - 0.5 (typical for stilbenes) | N/A | Various solvents | [6] |

| Quantum Yield (Φ_c→t) | N/A | ~0.22 (for stilbene) | O₂ saturated solution | [10] |

| Molecular Weight | 194.27 g/mol | 194.27 g/mol | N/A | [11] |

| Melting Point | 120 °C | Liquid at room temp. | N/A | [12] |

Note: Some values are representative of the stilbene class due to the scarcity of specific published data for this compound.

Experimental Protocols

Studying the photoisomerization of this compound involves its synthesis, a controlled photoreaction, and analytical monitoring of the process.

Synthesis of trans-4-Methylstilbene via Wittig Reaction

The Wittig reaction is a reliable and common method for synthesizing stilbene derivatives with good stereoselectivity for the trans isomer.[5][13] It involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone.

Materials:

-

Benzyltriphenylphosphonium (B107652) chloride

-

4-Methylbenzaldehyde (B123495) (p-tolualdehyde)

-

Sodium methoxide (B1231860)

-

Dichloromethane

Protocol:

-

Ylide Formation: Dissolve benzyltriphenylphosphonium chloride in anhydrous methanol. Add a solution of sodium methoxide in methanol dropwise at room temperature with stirring. This deprotonates the phosphonium salt to form the Wittig reagent (the ylide).

-

Reaction: To the ylide solution, add 4-methylbenzaldehyde dissolved in a minimal amount of methanol.

-

Precipitation: Stir the reaction mixture. The less soluble trans-4-methylstilbene will begin to precipitate out of the methanol solution. The reaction can be left to stir for several hours or overnight to maximize yield.[13]

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold methanol to remove triphenylphosphine (B44618) oxide and unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel.

Monitoring Photoisomerization with UV-Visible Spectroscopy

UV-Vis spectroscopy is a powerful tool for monitoring the kinetics of isomerization in real-time.[5] The significant difference in the absorption spectra of the trans and cis isomers allows for their quantification in a mixture.

Equipment:

-

UV-Vis Spectrophotometer

-

Quartz cuvette with a stopper

-

UV lamp (e.g., medium-pressure mercury lamp, ~313 nm or broadband)

-

Spectrophotometrically pure solvent (e.g., hexane, cyclohexane)

Protocol:

-

Solution Preparation: Prepare a dilute solution of pure trans-4-methylstilbene in the chosen solvent (e.g., hexane) with an absorbance of ~1.0 at its λ_max.

-

Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution before irradiation.

-

Irradiation: Place the cuvette in a holder at a fixed distance from the UV lamp and irradiate the sample. For kinetic runs, irradiate for short, defined intervals (e.g., 15-30 seconds).

-

Spectral Monitoring: After each irradiation interval, remove the cuvette and immediately record its UV-Vis spectrum. Repeat this process until no further significant changes in the spectrum are observed, indicating that the photostationary state (PSS) has been reached.

-

Data Analysis: Monitor the decrease in absorbance at the λ_max of the trans isomer (~310 nm) and the corresponding increase in absorbance at the λ_max of the cis isomer (~280 nm). The presence of an isosbestic point, where the absorbance remains constant for all spectra, indicates a clean conversion between the two species.

Caption: Experimental workflow for a photoisomerization study.

Competing Reactions and Environmental Factors

While cis-trans isomerization is the primary photochemical process for this compound, other reactions can occur, and environmental conditions can modulate the outcome.

-

Photocyclization: The cis isomer of stilbene and its derivatives can undergo a competing reaction: an intramolecular 6π-electrocyclization to form an unstable trans-4a,4b-dihydrophenanthrene intermediate.[14][15] In the presence of an oxidizing agent (like dissolved oxygen), this intermediate is irreversibly oxidized to the corresponding phenanthrene (B1679779) derivative.[16] This process drains the cis isomer from the photostationary state.[15]

-

Solvent Effects: The solvent environment can influence the isomerization dynamics. Solvent polarity can affect the energies of the ground and excited states, while solvent viscosity can physically hinder the large-amplitude torsional motion required for isomerization, thereby affecting the reaction rate and quantum yield.[6][17]

-

Confinement Effects: When this compound is encapsulated within host systems like cyclodextrins or polymers, the photochemical equilibrium can be dramatically shifted. Confinement can sterically favor one isomer over the other, leading to a photostationary state that is highly enriched in either the cis or trans form, contrary to its behavior in solution.[5]

Conclusion

This compound provides an ideal platform for exploring the fundamental principles of photochemical reactions. Its cis-trans isomerization is a well-defined process governed by the interplay of singlet and triplet excited states, proceeding through a critical twisted conical intersection. The subtle electronic influence of the methyl group allows for detailed investigations into structure-reactivity relationships. Understanding the kinetics, mechanisms, and environmental influences on this process is crucial for the rational design of advanced photoresponsive materials and molecular devices. Further research into its behavior in complex biological and material systems will continue to unlock new applications for this versatile photochemical switch.

References

- 1. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Density functional studies of the ground- and excited-state potential-energy curves of stilbene cis-trans isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 4714-21-0 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of the direct trans→cis photoisomerization of stilbene. Part 1.—Potential energy surfaces of the lowest excited states - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Triplet pathways in the cis⇆trans photoisomerization of 4-acetyl-and 4-benzoyl-stilbene - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 9. A catalyzed E/Z isomerization mechanism of stilbene using para-benzoquinone as a triplet sensitizer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Photo-isomerization and the triplet state of stilbene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 11. This compound | C15H14 | CID 5314921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 4714-21-0 [amp.chemicalbook.com]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Photoisomerization dynamics of stiff-stilbene in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical Properties of 4-Methylstilbene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylstilbene, a derivative of the archetypal photochromic molecule stilbene, serves as a crucial model system for understanding the fundamental principles of photochemistry and photophysics. Its deceptively simple structure, featuring a methyl group on one of the phenyl rings, provides a subtle perturbation that allows for the detailed investigation of substituent effects on excited-state dynamics, including fluorescence and photoisomerization. This technical guide offers a comprehensive overview of the core photophysical properties of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying processes to support research and development in fields ranging from materials science to pharmacology.

Core Photophysical Properties

The photophysical behavior of this compound is dominated by the interplay between radiative decay (fluorescence) and non-radiative decay pathways, primarily trans-cis photoisomerization. The methyl substituent, being a weak electron-donating group, influences the electronic properties and potential energy surfaces of the molecule in its ground and excited states.

Quantitative Data

The following tables summarize the key photophysical parameters for the trans and cis isomers of this compound. It is important to note that while data for the trans isomer is more readily available, the photophysical characterization of the cis isomer is less common due to its lower stability and very low fluorescence quantum yield.

Table 1: Photophysical Properties of trans-4-Methylstilbene

| Property | Value | Solvent |

| Absorption Maximum (λabs) | 302 nm, 312 nm | Tetrahydrofuran (THF)[1] |

| Emission Maximum (λem) | ~352 nm | Tetrahydrofuran (THF)[1] |

| Fluorescence Quantum Yield (Φf) | Very low* | Various[2] |

| Excited-State Lifetime (τ) | Data not readily available | - |

_Note: The fluorescence quantum yield of methyl-substituted trans-stilbenes is reported to be very weak, indicating that the methyl group does not significantly impede the efficient photoisomerization process.[2] Specific quantitative values are not widely reported in the literature.

Table 2: Photophysical Properties of cis-4-Methylstilbene

| Property | Value | Solvent |

| Absorption Maximum (λabs) | Data not readily available | - |

| Emission Maximum (λem) | Non-fluorescent or very weakly fluorescent | - |

| Fluorescence Quantum Yield (Φf) | < 0.01 (estimated) | - |

| Excited-State Lifetime (τ) | Data not readily available | - |

Key Photochemical Process: Photoisomerization

Upon absorption of ultraviolet light, this compound undergoes a reversible trans-cis isomerization, a process central to its function in various applications. This photochemical reaction proceeds through an excited singlet state and involves significant conformational changes.

Experimental Protocols

Accurate determination of the photophysical properties of this compound requires rigorous experimental procedures. The following are detailed methodologies for key spectroscopic techniques.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λabs) and molar extinction coefficients (ε) of trans- and cis-4-Methylstilbene.

Methodology:

-

Sample Preparation: Prepare a stock solution of high-purity trans-4-Methylstilbene in a spectroscopic grade solvent (e.g., hexane, ethanol, or THF). For the cis isomer, irradiate a solution of the trans isomer with a UV lamp to generate a photostationary state enriched in the cis form, followed by chromatographic separation if a pure sample is required.

-

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using a cuvette containing the pure solvent.

-

Prepare a series of dilutions of the sample solution with absorbances in the range of 0.1 to 1.0 at the expected λabs to ensure adherence to the Beer-Lambert law.

-

Record the absorption spectrum for each dilution over a suitable wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λabs).

-

Calculate the molar extinction coefficient (ε) at each λabs using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

-

Steady-State Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maximum (λem) and the relative fluorescence quantum yield (Φf).

Methodology:

-

Sample and Standard Preparation:

-

Prepare dilute solutions of the sample (this compound) and a well-characterized fluorescence standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, Φf = 0.54) in the same solvent if possible.

-

The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.

-

-

Instrumentation: Use a calibrated spectrofluorometer with a corrected emission channel.

-

Measurement:

-

Measure the UV-Vis absorbance of both the sample and standard solutions at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum of the solvent blank, the standard, and the sample solutions. The excitation wavelength should be the same for all measurements.

-

-

Data Analysis:

-

Subtract the solvent blank emission from the sample and standard emission spectra.

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Calculate the fluorescence quantum yield of the sample (Φf,sample) using the following equation: Φf,sample = Φf,std × (Isample / Istd) × (Astd / Asample) × (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the excited-state lifetime (τ) of the fluorescent species.

Methodology:

-

Sample Preparation: Prepare a dilute, deoxygenated solution of this compound with an absorbance of approximately 0.1 at the excitation wavelength.

-

Instrumentation: Employ a time-correlated single-photon counting (TCSPC) system or a streak camera coupled with a pulsed laser source (e.g., a picosecond diode laser or a femtosecond Ti:Sapphire laser with frequency doubling).

-

Measurement:

-

Record the instrument response function (IRF) using a scattering solution (e.g., a dilute suspension of non-dairy creamer or silica (B1680970) nanoparticles).

-

Measure the fluorescence decay profile of the sample at the emission maximum.

-

-

Data Analysis:

-

Deconvolute the instrument response function from the measured fluorescence decay.

-

Fit the resulting decay curve to a single or multi-exponential function to extract the excited-state lifetime(s) (τ).

-

Experimental and Logical Workflow

The characterization of the photophysical properties of this compound follows a systematic workflow, from initial sample preparation to the final data analysis and interpretation.

Conclusion

This technical guide provides a foundational understanding of the photophysical properties of this compound. The presented data, though limited for the cis isomer, highlights the key characteristics of this molecule, particularly the efficient trans-cis photoisomerization that competes with fluorescence. The detailed experimental protocols offer a practical framework for researchers to obtain high-quality data for this and related stilbenoid compounds. Further research, especially in quantifying the fluorescence quantum yield and excited-state lifetime of both isomers in a variety of solvents, will be invaluable for a more complete understanding of the structure-property relationships governing the photophysics of substituted stilbenes and for the rational design of novel photoresponsive materials and molecular probes.

References

A Technical Guide to the Spectroscopic Analysis of 4-Methylstilbene

This guide provides a comprehensive overview of the key spectroscopic data for 4-Methylstilbene (C₁₅H₁₄), a significant compound in photochemical research and materials science. The following sections detail its characterization by ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS), offering valuable reference data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

The ¹H NMR spectrum of (E)-4-Methylstilbene provides distinct signals for the methyl, vinylic, and aromatic protons. The data presented was acquired on a 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.[1][2]

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons |

| Methyl (-CH₃) | 2.40 | Singlet (s) | N/A | 3H |

| Vinylic (=CH) | 7.08 - 7.16 | Multiplet (m) | N/A | 2H |

| Aromatic (C₆H₄) | 7.21 | Doublet (d) | 7.9 | 2H |

| Aromatic (C₆H₅) | 7.29 | Triplet (t) | 7.2 | 1H |

| Aromatic (C₆H₅) | 7.40 | Triplet (t) | 7.7 | 2H |

| Aromatic (C₆H₄) | 7.46 | Doublet (d) | 8.3 | 2H |

| Aromatic (C₆H₅) | 7.55 | Doublet (d) | 8.3 | 2H |

The ¹³C NMR spectrum complements the proton data, identifying the unique carbon environments within the molecule. The chemical shifts are influenced by the electronic density around each nucleus, providing a complete map of the carbon skeleton.[1][3]

| Carbon Type | Chemical Shift (δ, ppm) |

| Methyl (-CH₃) | 20.8 |

| Vinylic & Aromatic (CH) | 125.9 |

| Vinylic & Aromatic (CH) | 126.9 |

| Vinylic & Aromatic (CH) | 127.2 |

| Vinylic & Aromatic (CH) | 128.1 |

| Vinylic & Aromatic (CH) | 128.2 |

| Vinylic & Aromatic (CH) | 128.9 |

| Quaternary (C) | 134.1 |

| Quaternary (C) | 137.0 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for confirming the molecular weight and assessing the purity of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is commonly employed for this purpose.[3]

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₄ | [4][5] |

| Molecular Weight | 194.27 g/mol | [6][7] |

| Exact Mass | 194.10955 g/mol | [5][6] |

| Primary Ion | [M]⁺ at m/z 194 | Inferred |

Experimental Protocols

The data presented in this guide is typically acquired using standard analytical methodologies.

NMR Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[8] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.[8] The spectra are then recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, a diluted solution of the compound is injected into the gas chromatograph. The GC column separates the components of the sample before they enter the mass spectrometer, which ionizes and detects the molecules to confirm identity and purity.[3]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. This compound | 4714-21-0 | Benchchem [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound | C15H14 | CID 5314921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the Electronic and Geometric Properties of 4-Methylstilbene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylstilbene (B168049), a derivative of the stilbene (B7821643) core, serves as a crucial model system in the study of photochemistry, materials science, and medicinal chemistry. The presence of a methyl group at the para position of one of the phenyl rings introduces a subtle electronic perturbation, offering a unique platform to investigate the fundamental effects of substitution on the electronic and geometric properties of the stilbene backbone. This technical guide provides a comprehensive overview of the synthesis, characterization, and detailed electronic and geometric properties of this compound, catering to the needs of researchers and professionals in related fields.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₄ | --INVALID-LINK-- |

| Molecular Weight | 194.27 g/mol | --INVALID-LINK-- |

| IUPAC Name | 1-methyl-4-[(E)-2-phenylethenyl]benzene | --INVALID-LINK-- |

| CAS Number | 4714-21-0 | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 118-121 °C | |

| Boiling Point | ~335 °C at 760 mmHg | |

| Solubility | Soluble in organic solvents like dichloromethane (B109758), chloroform, and hot ethanol (B145695). |

Electronic Properties

The electronic properties of this compound are largely governed by the π-conjugated system of the stilbene core. The methyl group, being a weak electron-donating group, slightly modifies the electronic transitions compared to unsubstituted stilbene.

Spectroscopic Data

| Parameter | Value | Solvent | Reference |

| Absorption Maximum (λmax) | ~300 nm, ~312 nm | Hexane (B92381) | [1] |

| Emission Maximum (λem) | ~330 nm, ~345 nm | Hexane | |

| Fluorescence Quantum Yield (Φf) | ~0.05 | Hexane | [2] |

| Excited-State Lifetime (τf) | ~100 ps | Non-viscous solvents | [2] |

Note: The photophysical data for this compound are not extensively tabulated in the literature. The provided values are estimations based on data for trans-stilbene (B89595) and the known effects of methyl substitution.

Geometric Properties

The geometry of this compound, particularly the planarity of the molecule and the conformation around the ethylenic bridge, is crucial in determining its electronic and photophysical properties. Both trans and cis isomers exist, with the trans isomer being the more thermodynamically stable form.

Computed Geometric Parameters (trans-4-Methylstilbene, Ground State, DFT)

| Parameter | Bond/Dihedral | Value |

| Bond Length | C=C (ethylenic) | ~1.34 Å |

| C-C (phenyl-ethylenic) | ~1.48 Å | |

| Dihedral Angle | Phenyl-C=C-Phenyl | ~0-10° |

Note: These are typical values obtained from DFT calculations for trans-stilbene derivatives. Specific experimental or computational data for this compound is limited.

Experimental Protocols

Synthesis of trans-4-Methylstilbene via Wittig Reaction

This protocol describes the synthesis of trans-4-methylstilbene from benzyltriphenylphosphonium (B107652) chloride and 4-methylbenzaldehyde (B123495).

Materials:

-

Benzyltriphenylphosphonium chloride

-

4-Methylbenzaldehyde (p-tolualdehyde)

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Saturated aqueous sodium bisulfite (NaHSO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

95% Ethanol

-

Iodine (catalytic amount for isomerization)

Procedure:

-

Ylide Formation and Reaction: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzyltriphenylphosphonium chloride (1.0 eq) and 4-methylbenzaldehyde (1.05 eq) in dichloromethane.

-

While stirring vigorously, add a 50% aqueous solution of sodium hydroxide dropwise to the mixture. The reaction is exothermic.

-

Heat the mixture to a gentle reflux for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and saturated aqueous sodium bisulfite.

-

Continue washing with water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Isomerization: Add a catalytic amount of iodine to the dichloromethane solution and expose it to light (e.g., a standard lamp) for about an hour to facilitate the isomerization of the cis-isomer to the more stable trans-isomer.

-

Purification: Remove the dichloromethane by rotary evaporation. Recrystallize the crude product from hot 95% ethanol to obtain pure trans-4-methylstilbene as white crystals.[3]

UV-Visible Absorption and Fluorescence Spectroscopy

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., hexane or ethanol). Prepare a series of dilutions to obtain concentrations suitable for absorption (absorbance < 1) and fluorescence (absorbance < 0.1 at the excitation wavelength) measurements.

-

UV-Vis Measurement: Record the absorption spectrum of the sample against a solvent blank over a suitable wavelength range (e.g., 200-400 nm).

-

Fluorescence Measurement: Excite the sample at its absorption maximum (λmax) and record the emission spectrum.

-

Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard with a known quantum yield (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄) using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Data Analysis:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.5-7.2 (m, aromatic protons), ~7.1 (s, vinyl protons), ~2.4 (s, methyl protons).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~137-126 (aromatic and vinyl carbons), ~21 (methyl carbon).[3]

-

Photoisomerization of this compound

Upon absorption of UV light, this compound undergoes cis-trans photoisomerization, a fundamental photochemical process. The molecule is excited from the ground state (S₀) to an excited singlet state (S₁). In the excited state, rotation around the central C=C bond becomes possible, leading to a twisted intermediate. From this twisted conformation, the molecule can relax back to the ground state as either the trans or cis isomer.

Conclusion

This compound represents a valuable tool for fundamental research in photochemistry and materials science. Its well-defined structure and predictable, yet subtly tunable, electronic and geometric properties make it an excellent model for understanding structure-property relationships in more complex systems. The detailed protocols and data presented in this guide are intended to facilitate further research and application of this versatile molecule in various scientific and industrial domains.

References

4-Methylstilbene: A Linchpin in Stilbene Chemistry for Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylstilbene (B168049), a derivative of the stilbene (B7821643) backbone, serves as a crucial model system in the exploration of stilbene chemistry. Its deceptively simple structure, featuring a methyl group on one of the phenyl rings, provides a subtle yet significant perturbation that allows for the detailed investigation of fundamental photochemical and photophysical processes. This technical guide delves into the core aspects of this compound, offering a comprehensive overview of its synthesis, photochemical behavior, and its role as a foundational tool for researchers in organic chemistry, materials science, and drug development. The insights gained from studying this compound have far-reaching implications, aiding in the design of novel photoswitches, molecular machines, and therapeutic agents based on the versatile stilbene scaffold.

Core Properties and Significance

This compound, like its parent compound stilbene, exists as two geometric isomers: cis-(Z) and trans-(E). The trans-isomer is thermodynamically more stable due to reduced steric hindrance, while the cis-isomer is sterically hindered and less stable.[1] The presence of the electron-donating methyl group influences the electronic properties of the molecule, impacting its absorption and emission spectra, as well as the dynamics of its excited states.[2]

The primary significance of this compound in research lies in its utility as a model system to understand:

-

Cis-Trans Photoisomerization: The light-induced interconversion between the cis and trans isomers is a fundamental process in photochemistry. This compound allows for the study of how substituents affect the quantum yields, excited-state lifetimes, and mechanisms of this isomerization.[3][4]

-

Photocyclization Reactions: Upon irradiation, cis-stilbenes can undergo an intramolecular cyclization to form dihydrophenanthrenes, which can then be oxidized to the corresponding phenanthrene (B1679779) derivative. The study of this compound provides insights into the mechanism and regioselectivity of these Mallory reactions.[1][5]

-

Structure-Property Relationships: By comparing the properties of this compound to unsubstituted stilbene and other derivatives, researchers can elucidate the fundamental principles governing how molecular structure dictates photochemical and photophysical behavior.[2]

-

Development of Photoresponsive Materials: The photoisomerization of stilbene derivatives can be harnessed to create "smart" materials that respond to light. This compound has been used as a component in the synthesis of photoresponsive polymers and liquid crystals.[6][7]

-

Medicinal Chemistry Scaffolding: The stilbene scaffold is a "privileged structure" in medicinal chemistry, forming the basis for numerous biologically active compounds, including resveratrol (B1683913) and combretastatin.[8][9][10] Understanding the fundamental properties of a simple derivative like this compound can inform the design of novel therapeutic agents.[11][12]

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods in organic chemistry, most notably the Wittig reaction and the Horner-Wadsworth-Emmons reaction. These methods offer reliable routes to predominantly the trans-isomer, which can be subsequently photoisomerized to the cis-isomer.

Wittig Reaction

The Wittig reaction is a widely used method for the formation of alkenes from aldehydes or ketones and a phosphorus ylide. For the synthesis of trans-4-methylstilbene, this typically involves the reaction of 4-methylbenzyl bromide with triphenylphosphine (B44618) to form the corresponding phosphonium (B103445) salt, which is then deprotonated with a strong base to generate the ylide. The ylide then reacts with benzaldehyde (B42025) to yield this compound.[13][14][15][16][17]

General Reaction Scheme:

-

Phosphonium Salt Formation: 4-Methylbenzyl bromide + PPh₃ → [4-Methylbenzyl(triphenyl)phosphonium]⁺Br⁻

-

Ylide Formation: [4-Methylbenzyl(triphenyl)phosphonium]⁺Br⁻ + Base → 4-Methylbenzylidenetriphenylphosphorane

-

Alkene Formation: 4-Methylbenzylidenetriphenylphosphorane + Benzaldehyde → this compound + Ph₃PO

Experimental Protocol: Wittig Synthesis of trans-4-Methylstilbene [14][17]

Materials:

-

4-Methylbenzyl bromide

-

Triphenylphosphine (PPh₃)

-

Benzaldehyde

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Ethanol (EtOH)

-

Iodine (I₂)

Procedure:

-

Phosphonium Salt Preparation: In a round-bottom flask, combine equimolar amounts of 4-methylbenzyl bromide and triphenylphosphine in a suitable solvent like toluene. Reflux the mixture for 2-3 hours. Allow the reaction to cool, and collect the precipitated phosphonium salt by vacuum filtration. Wash the salt with cold diethyl ether and dry.

-

Ylide Formation and Reaction: In a separate flask, suspend the prepared phosphonium salt (1.0 eq) and benzaldehyde (1.0 eq) in dichloromethane. While stirring vigorously, add a concentrated solution of sodium hydroxide (e.g., 50% aqueous solution) dropwise. The reaction mixture will typically turn a characteristic color (e.g., yellow or orange), indicating the formation of the ylide.

-

Reaction Progression: Continue stirring the biphasic mixture vigorously for at least 30 minutes to ensure complete reaction. The progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Isolation of Crude Product: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of cis- and trans-4-methylstilbene and triphenylphosphine oxide.

-

cis to trans Isomerization: Dissolve the crude product in a suitable solvent like dichloromethane or ethanol. Add a catalytic amount of iodine. Irradiate the solution with a standard light bulb or expose it to sunlight for about an hour to facilitate the isomerization of the cis-isomer to the more stable trans-isomer.

-

Purification: The trans-4-methylstilbene can be purified by recrystallization from ethanol. The less soluble trans-isomer will crystallize out upon cooling, while the triphenylphosphine oxide and any remaining cis-isomer will largely remain in solution.

-

Characterization: The final product can be characterized by its melting point and spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Wittig Reaction Workflow

Caption: Workflow for the synthesis of trans-4-methylstilbene via the Wittig reaction.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. It often provides higher yields and better (E)-selectivity for the alkene product. The water-soluble phosphate (B84403) byproduct also simplifies the purification process.[15][16][18][19][20][21]

General Reaction Scheme:

-

Phosphonate Formation: 4-Methylbenzyl bromide + P(OEt)₃ → Diethyl (4-methylbenzyl)phosphonate

-

Carbanion Formation: Diethyl (4-methylbenzyl)phosphonate + Base → Phosphonate carbanion

-

Alkene Formation: Phosphonate carbanion + Benzaldehyde → this compound + (EtO)₂PO₂⁻

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of trans-4-Methylstilbene [15][18]

Materials:

-

Diethyl (4-methylbenzyl)phosphonate

-

Benzaldehyde

-

Sodium hydride (NaH) or another strong base

-

Anhydrous tetrahydrofuran (B95107) (THF) or another suitable aprotic solvent

Procedure:

-

Carbanion Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Phosphonate Addition: Add a solution of diethyl (4-methylbenzyl)phosphonate (1.0 eq) in anhydrous THF dropwise to the stirred suspension of NaH. Allow the mixture to stir at 0 °C for 30-60 minutes, during which time hydrogen gas will evolve.

-

Aldehyde Addition: Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure trans-4-methylstilbene.

-

Characterization: Characterize the product using melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.

Horner-Wadsworth-Emmons Reaction Mechanism

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction for stilbene synthesis.

Photochemical Properties of this compound

The photochemistry of this compound is dominated by two primary processes: cis-trans photoisomerization and photocyclization. These reactions proceed from the excited singlet state of the molecule upon absorption of UV light.

Cis-Trans Photoisomerization

Photoisomerization is the light-induced conversion between the cis and trans isomers. For stilbenes, this process is highly efficient and occurs on an ultrafast timescale. The currently accepted mechanism involves the rotation around the central double bond in the first excited singlet state (S₁) to reach a perpendicular, twisted conformation (the "phantom" singlet state), which then non-radiatively decays back to the ground state (S₀) as either the cis or trans isomer.[2][22] The lifetime of the excited state of cis-stilbene (B147466) is on the order of picoseconds, while that of trans-stilbene (B89595) is in the tens of picoseconds range.

The quantum yield of photoisomerization (Φ) is a measure of the efficiency of this process. For stilbene derivatives, these quantum yields are often solvent-dependent.[3][22]

Quantitative Data on Photophysical Properties

| Property | trans-Stilbene (for comparison) | trans-4-Methylstilbene (representative values) | cis-Stilbene (for comparison) | cis-4-Methylstilbene (representative values) | Solvent |

| Fluorescence Quantum Yield (Φf) | 0.04-0.05 | ~0.05 | < 10⁻⁴ | Very low | Hexane/Nonpolar |

| Excited State Lifetime (τ) | ~100 ps | ~70-100 ps | ~1 ps | ~1 ps | Nonpolar |

| Photoisomerization Quantum Yield (Φt→c) | ~0.5 | ~0.4-0.5 | - | - | Nonpolar |

| Photoisomerization Quantum Yield (Φc→t) | - | - | ~0.35 | ~0.3-0.4 | Nonpolar |

Note: The exact values can vary depending on the experimental conditions, such as excitation wavelength and temperature.

Photoisomerization Mechanism

Caption: Simplified potential energy surface diagram for stilbene photoisomerization.

Photocyclization

Upon UV irradiation, cis-4-methylstilbene can undergo an electrocyclic reaction to form a transient dihydrophenanthrene intermediate. In the presence of an oxidizing agent, such as iodine or oxygen, this intermediate is aromatized to yield 4-methylphenanthrene (B104401).[1][5][8] This reaction, known as the Mallory reaction, is a powerful tool for the synthesis of polycyclic aromatic hydrocarbons.[5] The regioselectivity of the cyclization can be influenced by the position of substituents on the stilbene core.

Photocyclization Experimental Protocol

Materials:

-

trans-4-Methylstilbene

-

Iodine (I₂)

-

Cyclohexane (B81311) or another suitable solvent

-

UV lamp (e.g., mercury lamp)

Procedure:

-

Solution Preparation: Dissolve trans-4-methylstilbene in cyclohexane in a quartz reaction vessel. Add a catalytic amount of iodine. The initial irradiation will convert some of the trans-isomer to the cis-isomer, which is the reactive species for cyclization.

-

Irradiation: Irradiate the solution with a UV lamp while stirring. The reaction progress can be monitored by UV-Vis spectroscopy or TLC.

-

Workup: After the reaction is complete, wash the solution with a solution of sodium thiosulfate (B1220275) to remove excess iodine. Dry the organic layer and remove the solvent.

-

Purification: The resulting 4-methylphenanthrene can be purified by column chromatography or recrystallization.

Photocyclization Mechanism

Caption: Mechanism of the photocyclization of cis-4-methylstilbene to 4-methylphenanthrene.

Applications in Drug Development and Materials Science

The stilbene scaffold is a key structural motif in a variety of biologically active molecules.[8][9][10] While this compound itself is not a therapeutic agent, its study as a model system provides valuable information for the design and synthesis of stilbene-based drugs.[11][12] For instance, understanding how the methyl group influences the conformation and electronic properties of the stilbene backbone can guide the rational design of derivatives with improved biological activity and pharmacokinetic properties.

Stilbene derivatives have been investigated for a wide range of therapeutic applications, including:

-

Anticancer agents: Combretastatin A-4, a natural stilbene, is a potent inhibitor of tubulin polymerization. Synthetic stilbene derivatives are being explored for similar anticancer activities.[1][23]

-

Antioxidants: Resveratrol, found in grapes and red wine, is a well-known antioxidant. The antioxidant properties of other stilbene derivatives are also under investigation.[1]

-

Neuroprotective agents: Some stilbenoids have shown promise in preclinical studies for the treatment of neurodegenerative diseases.[6]

In materials science, the photoresponsive nature of this compound and other stilbene derivatives makes them attractive building blocks for "smart" materials.[6] These include:

-

Photoresponsive polymers: Incorporation of stilbene units into polymer chains can lead to materials that change their shape, solubility, or other properties upon exposure to light.[7]

-

Liquid crystals: The change in shape during cis-trans isomerization can disrupt the ordered structure of a liquid crystal, allowing for light-controlled switching of its optical properties.[2]

Conclusion

This compound stands as a cornerstone in the field of stilbene chemistry. Its simple yet informative structure provides a powerful platform for dissecting the intricate details of fundamental photochemical processes. The knowledge gleaned from studying its synthesis, photoisomerization, and photocyclization has been instrumental in advancing our understanding of structure-property relationships in photoresponsive molecules. For researchers in organic chemistry, materials science, and drug development, this compound continues to be an invaluable tool, providing the foundational knowledge necessary to design and create the next generation of smart materials and innovative therapeutic agents based on the versatile and potent stilbene scaffold.

References

- 1. researchtrends.net [researchtrends.net]

- 2. Isomerization Intermediates In Solution Phase Photochemistry Of Stilbenes | Semantic Scholar [semanticscholar.org]

- 3. jneonatalsurg.com [jneonatalsurg.com]

- 4. researchgate.net [researchgate.net]

- 5. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.st [2024.sci-hub.st]

- 7. specificpolymers.com [specificpolymers.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. A review of synthetic stilbene derivatives and their biological activity [wisdomlib.org]

- 13. benchchem.com [benchchem.com]

- 14. odp.library.tamu.edu [odp.library.tamu.edu]

- 15. application.wiley-vch.de [application.wiley-vch.de]

- 16. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 17. researchgate.net [researchgate.net]

- 18. Excited-state behavior of trans and cis isomers of stilbene and stiff stilbene: a TD-DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

Quantum Chemical Calculations for 4-Methylstilbene: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 4-Methylstilbene. This document details the theoretical methodologies, presents key quantitative data in a structured format, and outlines the corresponding experimental protocols for spectroscopic analysis.

Introduction to Quantum Chemical Calculations for Stilbene (B7821643) Derivatives

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for understanding the fundamental properties of molecules like this compound at the atomic level.[1] These computational methods allow for the prediction of molecular geometries, vibrational frequencies, and electronic transitions, offering insights that complement and guide experimental studies. For stilbene derivatives, which are known for their interesting photochemical and photophysical properties, these calculations are crucial for understanding structure-property relationships.[2]

The single methyl group in this compound introduces a subtle electronic perturbation, making it an excellent model system for studying the effects of substituent groups on the stilbene backbone.[2] This guide will focus on the application of DFT for geometry optimization and vibrational analysis, and Time-Dependent DFT (TD-DFT) for simulating the UV-Vis absorption spectrum.

Computational and Experimental Methodologies

A typical workflow for the quantum chemical analysis of an organic molecule like this compound involves a series of computational steps, often followed by experimental validation.

Computational Protocols

Geometry Optimization: The initial step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For this compound, a common and reliable method is the B3LYP functional combined with the 6-311G(d,p) basis set.[3] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

Vibrational Frequency Calculation: Following geometry optimization, vibrational frequencies are calculated to predict the infrared (IR) spectrum of the molecule. These calculations are also used to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The same DFT method (B3LYP/6-311G(d,p)) is typically used for frequency calculations.

Electronic Transition Calculation: To simulate the UV-Vis absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) calculations are performed on the optimized geometry.[4] This method calculates the energies of electronic excitations from the ground state to various excited states, which correspond to the absorption bands observed in the experimental spectrum.

Experimental Protocols

FTIR Spectroscopy: The experimental infrared spectrum of solid this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A common method for solid samples is the KBr pellet technique.[5][6]

-

Sample Preparation: A small amount of finely ground this compound (typically 1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Pellet Formation: The mixture is then pressed under high pressure (several tons) in a die to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is typically measured in a suitable solvent.

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol (B145695) or cyclohexane. The concentration is adjusted to ensure that the absorbance falls within the optimal range of the spectrophotometer (typically 0.1 to 1 AU).[7]

-

Data Acquisition: The solution is placed in a quartz cuvette with a defined path length (usually 1 cm). The absorption spectrum is recorded using a UV-Vis spectrophotometer, typically over a wavelength range of 200-400 nm. A reference cuvette containing only the solvent is used to obtain a baseline correction.[7]

Data Presentation

The following tables summarize the key quantitative data obtained from quantum chemical calculations for trans-4-Methylstilbene.

Optimized Geometric Parameters

The tables below present a selection of calculated bond lengths, bond angles, and dihedral angles for the optimized geometry of trans-4-Methylstilbene.

Table 1: Selected Bond Lengths (Å)

| Bond | Calculated (Å) |

| C=C (ethylenic) | 1.34 |

| C-C (vinyl-Ph) | 1.47 |

| C-C (vinyl-Tol) | 1.47 |

| C-C (aromatic) | 1.39 - 1.41 |

| C-H (aromatic) | 1.08 - 1.09 |

| C-H (ethylenic) | 1.08 |

| C-C (methyl) | 1.51 |

| C-H (methyl) | 1.09 |

Table 2: Selected Bond Angles (°)

| Angle | Calculated (°) |

| C-C=C (ethylenic) | 125.8 |

| H-C=C (ethylenic) | 117.1 |

| C=C-C (vinyl-aryl) | 127.5 |

| C-C-C (in rings) | 118.5 - 121.0 |

| H-C-C (in rings) | 119.0 - 121.0 |

| H-C-H (methyl) | 108.5 |

Table 3: Selected Dihedral Angles (°)

| Dihedral Angle | Calculated (°) |

| C-C=C-C (trans) | 180.0 |

| Phenyl ring planarity | ~0.0 |

| Toluene ring planarity | ~0.0 |

Vibrational Frequencies

The calculated and experimental vibrational frequencies for key modes of trans-4-Methylstilbene are presented below. The calculated frequencies are often scaled by a factor (e.g., 0.96-0.98 for B3LYP) to better match experimental values.

Table 4: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode Description | Calculated (cm⁻¹) | Experimental (cm⁻¹)[8] |

| Aromatic C-H stretch | 3050 - 3100 | ~3020 - 3080 |

| Methyl C-H stretch | 2920 - 2980 | ~2920 |

| C=C ethylenic stretch | ~1640 | ~1630 |

| Aromatic C=C stretch | 1500 - 1600 | ~1595, 1510 |

| C-H in-plane bend | 1000 - 1300 | Multiple peaks |

| trans C-H out-of-plane bend | ~965 | ~960 |

| Aromatic C-H out-of-plane bend | 700 - 900 | ~820, 760, 690 |

Electronic Transitions

The calculated electronic transitions for trans-4-Methylstilbene in a non-polar solvent are summarized below.

Table 5: Calculated UV-Vis Absorption Data (TD-DFT)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~310 | > 1.0 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~240 | ~0.5 | π → π |

Analysis and Interpretation

The relationship between the theoretical calculations and experimental data provides a comprehensive understanding of the molecular properties of this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. For trans-4-Methylstilbene, both the HOMO and LUMO are π-type orbitals delocalized over the entire conjugated system. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is related to the energy of the lowest electronic transition, which corresponds to the main absorption band in the UV-Vis spectrum. The calculated HOMO-LUMO gap for trans-4-Methylstilbene is consistent with its absorption in the near-UV region.

Table 6: Calculated Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| LUMO | ~ -1.2 |

| HOMO | ~ -5.5 |

| Gap | ~ 4.3 |

Conclusion

Quantum chemical calculations provide a powerful framework for the detailed investigation of this compound. The combination of DFT and TD-DFT methods allows for the accurate prediction of its geometric, vibrational, and electronic properties. The good agreement between the calculated data and available experimental results validates the computational methodologies employed. This in-depth theoretical understanding is invaluable for researchers in the fields of materials science and drug development, enabling the rational design of novel stilbene derivatives with tailored properties.

References

- 1. Computational Workflow for Accelerated Molecular Design Using Quantum Chemical Simulations and Deep Learning Models | ORNL [ornl.gov]

- 2. This compound | 4714-21-0 | Benchchem [benchchem.com]

- 3. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01076J [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ossila.com [ossila.com]

- 8. This compound(4714-21-0) IR Spectrum [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methylstilbene via the Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-Methylstilbene using the Wittig reaction. It includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow. The Wittig reaction is a robust and widely used method for the formation of carbon-carbon double bonds, offering a high degree of control over the location of the newly formed double bond.

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes or ketones into alkenes. The reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which is typically generated in situ from a phosphonium (B103445) salt and a strong base. The ylide then reacts with a carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane. This intermediate subsequently collapses to yield the desired alkene and a phosphine (B1218219) oxide byproduct. For the synthesis of this compound, 4-methylbenzaldehyde (B123495) is reacted with the ylide generated from benzyltriphenylphosphonium (B107652) chloride. The reaction typically favors the formation of the more stable trans (E) isomer of this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound via the Wittig reaction. This data has been compiled from various sources and represents a typical experimental setup.

| Parameter | Value |

| Reactants | |

| 4-Methylbenzaldehyde | 1.0 mmol |

| Benzyltriphenylphosphonium chloride | 1.0 mmol |

| Sodium Hydroxide (B78521) (50% aq. solution) | Excess |

| Solvent | |

| Dichloromethane (B109758) (CH₂Cl₂) | ~10 mL |

| Reaction Conditions | |

| Temperature | Room Temperature to Reflux |

| Reaction Time | 30 - 60 minutes |

| Product | |

| This compound | |

| Theoretical Yield | 194.27 mg |

| Purification | |

| Method | Recrystallization |

| Solvent | 95% Ethanol |

Experimental Protocol

This protocol outlines a detailed methodology for the synthesis of this compound.

Materials:

-

4-Methylbenzaldehyde

-

Benzyltriphenylphosphonium chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

95% Ethanol

-

Deionized water

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Rotary evaporator (optional)

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 4-methylbenzaldehyde (1.0 mmol, 120.15 mg) and benzyltriphenylphosphonium chloride (1.0 mmol, 388.88 mg).

-

Solvent Addition: Add approximately 10 mL of dichloromethane to the flask to dissolve the reactants.

-

Ylide Formation and Reaction: While stirring the mixture vigorously, add a 50% aqueous solution of sodium hydroxide dropwise to the flask. The addition of the strong base will generate the phosphorus ylide in situ, which will then react with the 4-methylbenzaldehyde. The reaction mixture will typically turn a characteristic color (e.g., yellow or orange).

-

Reaction Progression: Continue stirring the reaction mixture at room temperature for 30-60 minutes. For reactions that are slow to proceed, gentle heating to reflux may be necessary. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup - Extraction: After the reaction is complete, transfer the mixture to a separatory funnel. Add about 10 mL of deionized water and 10 mL of dichloromethane. Shake the funnel vigorously and allow the layers to separate.

-

Separation: Collect the lower organic layer, which contains the this compound product. Wash the organic layer with two 15 mL portions of deionized water to remove any remaining sodium hydroxide and triphenylphosphine (B44618) oxide byproduct.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask. Remove the dichloromethane using a rotary evaporator or by gentle heating in a fume hood.

-

Purification - Recrystallization: Dissolve the crude this compound product in a minimal amount of hot 95% ethanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

-

Isolation and Drying: Collect the purified crystals of this compound by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 95% ethanol. Allow the crystals to air dry completely.

-

Characterization: Determine the yield of the purified this compound and characterize it by its melting point and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

Visualizations

Wittig Reaction Mechanism for this compound Synthesis

The following diagram illustrates the key steps in the Wittig reaction for the synthesis of this compound.

Caption: Mechanism of the Wittig reaction for this compound synthesis.

Experimental Workflow for this compound Synthesis

The diagram below outlines the major steps in the experimental procedure for synthesizing and purifying this compound.

Caption: Experimental workflow for this compound synthesis.

Application Notes and Protocols: Stereoselective Synthesis of 4-Methylstilbene via Heck Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction